molecular formula C19H18ClN3O2S B2392145 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide CAS No. 897456-77-8

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide

Cat. No.: B2392145
CAS No.: 897456-77-8
M. Wt: 387.88
InChI Key: SUYYFIRZTIWARS-UHFFFAOYSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide is a complex organic compound that features a combination of imidazole, thioether, and benzamide functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoethylamine, to form the thioether linkage.

    Benzamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with 2-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the benzamide can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its imidazole and benzamide moieties, which are known to exhibit various biological activities.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

    Material Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide

Uniqueness

This compound is unique due to its combination of imidazole, thioether, and benzamide functional groups. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYYFIRZTIWARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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